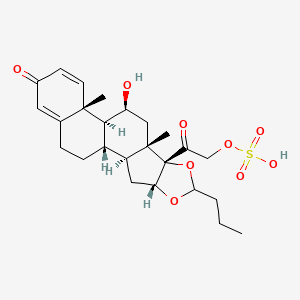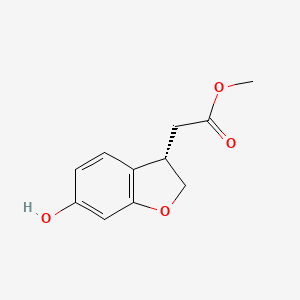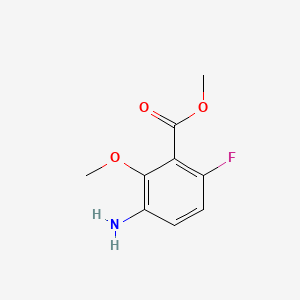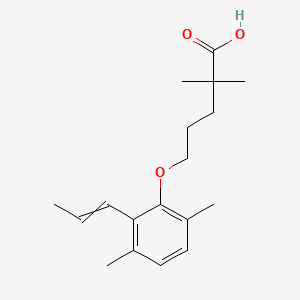
3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring, a pyrazole ring, and a fluorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . Pyrazole is another type of heterocyclic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a derivative of benzene) with a fluorine atom attached to it .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and pyrazole rings, as well as the fluorophenyl group. Thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles. Pyrazoles can also undergo various transformations, including substitutions and additions . The fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents present. Factors that could influence its properties include its degree of conjugation, the presence of polar or charged groups, and its overall size and shape .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The unique reactivity of derivatives related to the core structure of 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid enables their use as building blocks in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The compound's derivatives offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, highlighting their significance in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Antifungal Applications
Investigations into small molecules, including those structurally similar to or derived from 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, have shown significant antifungal activity. These compounds have been studied for their potential to combat fungal pathogens such as Fusarium oxysporum, demonstrating the importance of their pharmacophore sites in biological activity against specific fungal targets. The structural features of these compounds, including their pharmacophore sites, contribute to their specificity and efficiency in biological interactions, offering insights into mechanistic drug-target interactions and the development of antifungal agents (Kaddouri et al., 2022).
Role in Medicinal Chemistry
The pyrazole moiety, a core component of 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, plays a crucial role in medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and are found in many biologically active compounds. They exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further underscores the importance of these heterocycles in medicinal chemistry, providing valuable information for the design of more active biological agents (Dar & Shamsuzzaman, 2015).
Direcciones Futuras
Given the biological activity of many thiazole and pyrazole derivatives, this compound could be of interest for further study. Potential areas of research could include synthesizing the compound and analogs, studying their reactivity, determining their physical and chemical properties, and evaluating their biological activity .
Propiedades
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethylpyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-10-14(7-8-16(22)23)11(2)21(20-10)17-19-15(9-24-17)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNODBWETVLFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

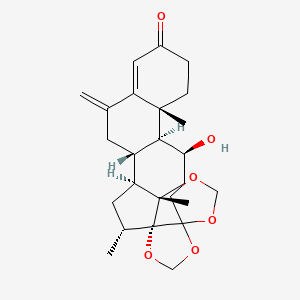
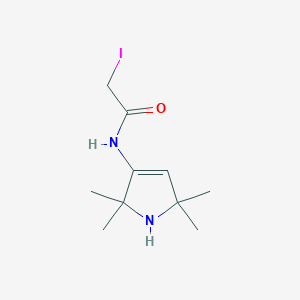

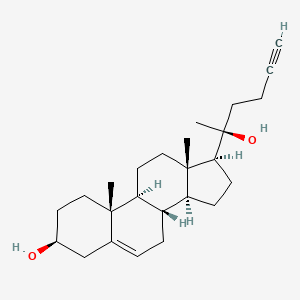

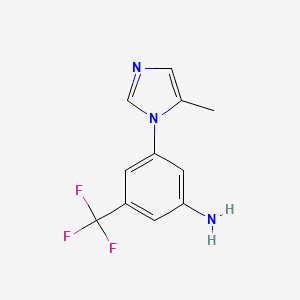
![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)
